N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide
Description
Properties
IUPAC Name |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWWKCTEXPHEE-SYMUILLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide typically involves a Schiff base condensation reaction. This process includes the reaction of 4-chlorobenzaldehyde with 2-cyano-3-(dimethylamino)acrylohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation .
Industrial Production Methods
In an industrial setting, the production of N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Formation of Pyrazole Derivatives
Reaction with hydrazine hydrate in 1,4-dioxane yields 3-amino-substituted pyrazole derivatives via cyclocondensation :
textN'-[(4-Chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide + NH₂NH₂ → 3-Amino-1H-pyrazole-4-carbohydrazide derivative
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Conditions : Reflux in 1,4-dioxane for 7 hours.
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Product Data : IR shows NH₂ bands at 3208–3364 cm⁻¹; ¹H-NMR confirms pyrazole CH signals at δ = 6.09 ppm .
Thiazole Formation
Treatment with thioglycolic acid and ZnCl₂ in DMF produces thiazole derivatives :
textAcrylohydrazide + HSCH₂COOH → 4-Hydroxythiazol-2-yl acetohydrazide
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Conditions : Reflux in DMF with anhydrous ZnCl₂.
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Product Data : IR at 1640 cm⁻¹ (C=O), ¹H-NMR signals for NH₂ at δ = 6.59 ppm .
Reactions with Active Methylene Compounds
The compound reacts with acetyl acetone or aromatic aldehydes to form fused heterocycles:
Pyridine Derivatives
Reaction with 3-(chlorodiazenyl)-4,6-dimethylpyrazolo[3,4-b]pyridine forms pyridine-linked products :
textAcrylohydrazide + Diazonium salt → Pyrazolo-pyridine derivative
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Conditions : Pyridine solvent, 0°C for 3 hours.
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Product Data : ¹³C-NMR confirms pyridine C=N at δ = 158 ppm .
Condensation with DMAD
Reaction with dimethyl acetylenedicarboxylate (DMAD) in xylene generates pyrrole derivatives :
textAcrylohydrazide + DMAD → Pyrrole-2,5-dione
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Conditions : Reflux in xylene for 4 hours.
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Product Data : IR at 1796 cm⁻¹ (ester C=O), ¹H-NMR δ = 3.76 ppm (OCH₃) .
Antimicrobial Activity
Derivatives of this compound show moderate to strong activity against S. aureus (MIC: 12.5–25 μg/mL) and E. coli (MIC: 25–50 μg/mL) .
Scientific Research Applications
Chemical Properties and Structure
The compound N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide features a complex structure that includes a cyano group, dimethylamino group, and a hydrazide moiety. Its molecular formula is C12H12ClN5O, which contributes to its diverse reactivity and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of cyanoacrylamides have shown significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
- Case Study : A study demonstrated that compounds with similar structures exhibited inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, revealing effective bactericidal properties .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds in this chemical class have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Case Study : Research indicated that certain derivatives can inhibit cell proliferation in human cancer cell lines, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . These findings suggest that further investigation into this compound could lead to the development of novel anticancer agents.
Antioxidant Activity
Antioxidant activity is another significant application area for this compound. Compounds containing cyano groups are known to scavenge free radicals, thereby protecting cells from oxidative stress.
- Case Study : A study evaluated the antioxidant properties of structurally related compounds using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that these compounds possess substantial antioxidant capabilities, making them candidates for further research in preventing oxidative damage .
Summary of Applications
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Substituents
- Dimethylamino group: Enhances solubility and stabilizes intermediates during cyclization reactions. For example, compound 2 () reacts with nitrogen nucleophiles to form pyrazoles, whereas the dimercapto analogue 18b () preferentially forms thiol-containing heterocycles .
- Thio vs. amino groups: The ethylthio substituent in compound 23 () increases lipophilicity, correlating with improved antioxidant activity (82% DPPH scavenging) compared to the dimethylamino analogue .
Aromatic vs. Heteroaromatic Moieties
- Benzoquinoline backbone: Compound 8 () exhibits superior antitumor activity (IC₅₀: 8.7 μM against MCF-7) due to planar aromatic systems enhancing DNA intercalation .
- Pyrazole ring : The 5-chloro-3-methylpyrazole in compound 23 () introduces steric hindrance, reducing reactivity with hydrazine hydrate but improving metabolic stability .
Biological Activity
N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 267.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating membrane penetration and subsequent interaction with intracellular targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- In vitro Studies : In a study conducted on various cancer cell lines, including breast and lung cancer cells, the compound demonstrated cytotoxic effects with IC values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation .
- Mechanism : The anticancer activity is hypothesized to be mediated through induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Testing Against Pathogens : In vitro assays revealed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties.
- In vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in modulating inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Test Methodology | Results | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC: 10-30 µM | |
| Antimicrobial | Broth Dilution Method | MIC: 15-50 µg/mL | |
| Anti-inflammatory | ELISA | Reduced TNF-alpha, IL-6 levels |
Case Studies
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Case Study on Anticancer Efficacy :
A study involving the administration of this compound in a xenograft mouse model demonstrated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues . -
Antimicrobial Efficacy Against Staphylococcus aureus :
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent .
Q & A
Q. What are the standard synthetic protocols for N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions involving cyanoacetylhydrazide derivatives and substituted aldehydes. A common method involves reacting 2-cyano-3-(dimethylamino)acrylohydrazide with 4-chlorobenzaldehyde in the presence of a base (e.g., KOH) in dry DMF or ethanol. Key intermediates are characterized using:
Q. How is the purity of this compound assessed during synthesis?
Purity is evaluated via:
- Melting point analysis (sharp, consistent ranges, e.g., 160–175°C).
- Elemental analysis (C, H, N percentages within ±0.3% of theoretical values).
- Chromatographic techniques (TLC with hexane/ethyl acetate systems for reaction monitoring) .
Advanced Research Questions
Q. How can researchers address unexpected reaction outcomes, such as sulfur elimination during pyrazole formation?
In one study, refluxing a ketene N,S-acetal derivative with hydrazine hydrate unexpectedly yielded a sulfur-free diarylidene hydrazine instead of the desired pyrazole. To resolve this:
- Mechanistic analysis : Probe for competing pathways (e.g., nucleophilic attack at alternative sites).
- Spectroscopic validation : Use ¹H NMR to detect absence of sulfur-linked protons and elemental analysis to confirm sulfur loss.
- Computational modeling : Simulate reaction pathways to identify thermodynamic vs. kinetic control .
Q. What strategies optimize bioactivity in structurally related analogs?
Structure-activity relationship (SAR) studies highlight:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance cytotoxicity (e.g., IC₅₀ values ≤10 μM against Hep-2 cells).
- Methodology : Test analogs via in vitro assays (e.g., brine shrimp lethality for preliminary toxicity; MTT assays for cell line-specific activity).
- Data cross-validation : Compare results across multiple cell lines (e.g., MCF-7, PC3) to identify selective agents .
Q. How do reaction conditions influence the formation of fused heterocyclic derivatives?
Reaction with nitrogen nucleophiles (e.g., hydrazine) or active methylene compounds can yield pyrazole, isoxazole, or pyran-2-one derivatives. Critical factors include:
Q. What analytical methods resolve contradictions in spectroscopic data for hydrazone derivatives?
Discrepancies in NMR or IR spectra may arise from tautomerism or crystallinity. Solutions include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).
- X-ray crystallography : Confirm solid-state structure and hydrogen-bonding networks.
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in complex mixtures .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
